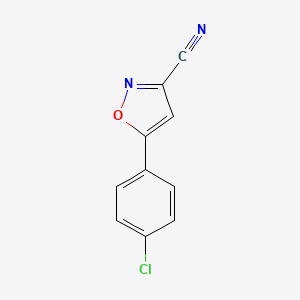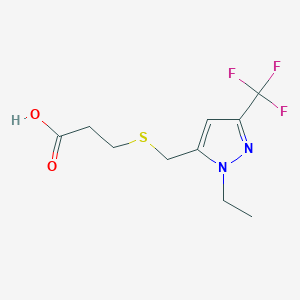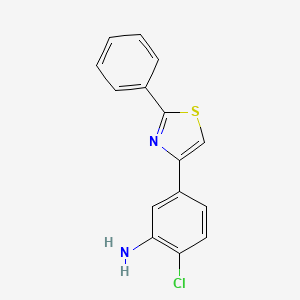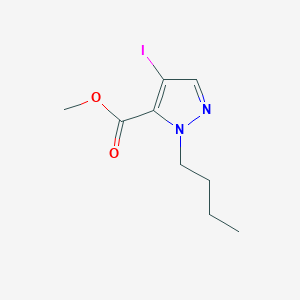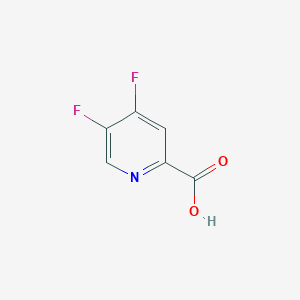
4,5-Difluoropicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Difluoropicolinic acid is a fluorinated derivative of picolinic acid, characterized by the presence of two fluorine atoms at the 4th and 5th positions of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoropicolinic acid typically involves the fluorination of picolinic acid derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Difluoropicolinic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of various oxidized or reduced derivatives.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are often used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions include various substituted picolinic acid derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Applications De Recherche Scientifique
4,5-Difluoropicolinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing enzyme inhibitors and receptor modulators.
Industry: It is employed in the production of advanced materials, such as fluorinated polymers and specialty coatings.
Mécanisme D'action
The mechanism of action of 4,5-Difluoropicolinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by forming stable complexes with the active site or alter receptor function by binding to specific domains.
Comparaison Avec Des Composés Similaires
3,5-Difluoropicolinic Acid: Another fluorinated derivative with fluorine atoms at the 3rd and 5th positions.
3-Hydroxypicolinic Acid: A hydroxylated derivative with potential biological activities.
4-Methylhydroxypicolinic Acid: A methylated and hydroxylated derivative used in various chemical applications.
Comparison: 4,5-Difluoropicolinic acid is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and biological properties. Compared to 3,5-Difluoropicolinic acid, it may exhibit different reactivity and selectivity in chemical reactions. The presence of fluorine atoms enhances its stability and lipophilicity, making it a valuable compound in drug design and material science.
Propriétés
Numéro CAS |
1260663-59-9 |
|---|---|
Formule moléculaire |
C6H3F2NO2 |
Poids moléculaire |
159.09 g/mol |
Nom IUPAC |
4,5-difluoropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3F2NO2/c7-3-1-5(6(10)11)9-2-4(3)8/h1-2H,(H,10,11) |
Clé InChI |
MXRNEBPXDNPBHM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1C(=O)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


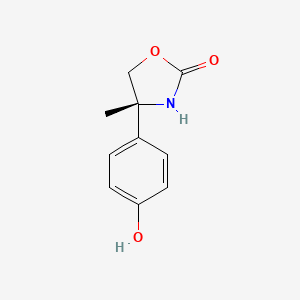
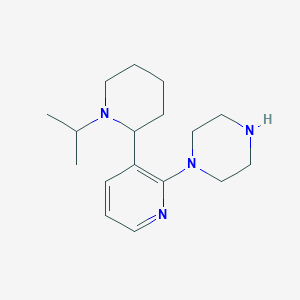


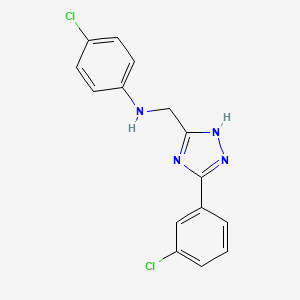
![8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11808387.png)
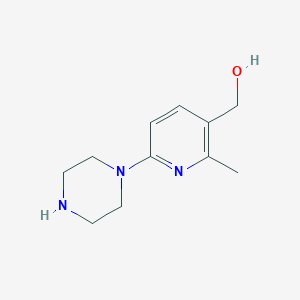
![2-(3-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B11808398.png)
